
Dhx9-IN-11
Structure
3D Structure
Properties
Molecular Formula |
C23H23ClF3N5O3S |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-5-[5-(4,4-difluoropiperidin-1-yl)-3-fluoropyridin-2-yl]-1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C23H23ClF3N5O3S/c1-31-13-14(22(33)29-16-8-15(24)9-17(10-16)30-36(2,34)35)7-20(31)21-19(25)11-18(12-28-21)32-5-3-23(26,27)4-6-32/h7-13,30H,3-6H2,1-2H3,(H,29,33) |
InChI Key |
AJOMVXCUXNVLIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C2=C(C=C(C=N2)N3CCC(CC3)(F)F)F)C(=O)NC4=CC(=CC(=C4)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanistic Investigation of Dhx9 Enzymatic Activity and Its Modulation by Dhx9 in 11
DHX9 Catalytic Functions and Nucleic Acid Substrate Specificity
DHX9 acts as an NTP-dependent helicase with the ability to bind and unwind both RNA and DNA. probechem.comresearcher.lifemedchemexpress.com Its helicase activity is directed with a 3′ to 5′ polarity, requiring a 3′-single-stranded tail for efficient substrate unwinding. probechem.comresearcher.life While capable of unwinding various substrates, DHX9 exhibits a preference for RNA-containing duplexes over double-stranded DNA. probechem.comresearcher.lifegoogleapis.cominvivochem.cnresearchgate.net
Unwinding of Double-Stranded DNA and RNA
DHX9 can unwind both double-stranded DNA (dsDNA) and double-stranded RNA (dsRNA). probechem.comresearcher.lifegoogleapis.comnih.govinvivochem.cnnih.gov This fundamental helicase activity is crucial for resolving stable duplexes that can form during various cellular processes. Studies have shown that DHX9 unwinds RNA-containing duplexes more efficiently compared to dsDNA. probechem.cominvivochem.cnresearchgate.net
Resolution of DNA:RNA Hybrids (R-loops)
A key function of DHX9 is the resolution of DNA:RNA hybrids, also known as R-loops. probechem.comgoogleapis.comnih.govinvivochem.cninvivochem.cnnih.gov These three-stranded structures, consisting of a DNA-RNA hybrid and a displaced single-stranded DNA, can form during transcription and replication and are potential sources of genomic instability. DHX9 efficiently unwinds R-loops, contributing to their resolution and preventing associated DNA damage. invivochem.cn While generally considered an R-loop suppressor, some studies suggest a context-dependent role, where DHX9 might promote R-loop formation in specific scenarios, such as in cells with defective splicing machinery.
Unwinding of Complex Nucleic Acid Secondary Structures (e.g., G-quadruplexes)
Beyond simple duplexes and R-loops, DHX9 is also adept at unwinding more complex nucleic acid secondary structures, including G-quadruplexes (G4s) and triplex DNA. probechem.comresearcher.lifenih.govinvivochem.cnnih.gov G-quadruplexes are non-canonical structures formed by guanine-rich sequences. DHX9 is one of the few helicases known to unwind both DNA and RNA G-quadruplexes. probechem.com Its ability to resolve these structures is important for processes like transcription and maintaining genomic stability, as unresolved secondary structures can impede replication and transcription machinery. probechem.cominvivochem.cn
The substrate specificity of DHX9 highlights its versatile role in managing diverse nucleic acid structures within the cell. The relative efficiency of unwinding varies depending on the substrate, with some studies indicating that DHX9 unwinds RNA G-quadruplexes most efficiently, followed by R-loops and DNA G-quadruplexes. probechem.com
Here is a summary of DHX9 substrate unwinding efficiency based on reported in vitro experiments:
Substrate Type | Relative Unwinding Efficiency (Descending Order) |
RNA G-quadruplexes | Most Efficient |
R-loops | High |
DNA G-quadruplexes | High |
D-loops | Moderate |
RNA forks | Lower |
DNA forks | Lower |
Double-stranded RNA | Efficient (generally preferred over dsDNA) |
Double-stranded DNA | Less Efficient (compared to RNA duplexes) |
Triplex DNA | Capable of Resolution |
Note: This table is based on relative efficiencies reported in specific in vitro studies and may vary depending on experimental conditions. probechem.com
Structural Basis of DHX9 Function and Inhibitor Binding
DHX9 is a multi-domain protein, and its function is intricately linked to its three-dimensional structure. probechem.commedchemexpress.comnih.gov
DHX9 Domain Architecture and Conserved Motifs (e.g., RecA domains, dsRBDs, RGG box)
Human DHX9 is a large protein with a conserved domain architecture. probechem.commedchemexpress.com It contains a central helicase core domain, which is characteristic of SF2 helicases and is subdivided into two RecA-like domains (RecA1 and RecA2). probechem.commedchemexpress.comnih.gov These RecA domains harbor conserved motifs essential for nucleotide binding and hydrolysis. medchemexpress.comnih.gov At the N-terminus, DHX9 possesses two double-stranded RNA-binding domains (dsRBD1 and dsRBD2). probechem.commedchemexpress.comnih.gov The C-terminus contains a helicase-associated domain 2 (HA2), an oligonucleotide/oligosaccharide-binding (OB) fold, and a single-stranded DNA-binding RGG-box. probechem.commedchemexpress.comnih.gov While the helicase core is essential for catalytic activity, the auxiliary domains contribute to substrate binding specificity and regulation of activity. probechem.commedchemexpress.comnih.gov For instance, the dsRBDs show specificity for dsRNA binding and can enhance catalytic activity. probechem.com The RGG-box binds specifically to ssDNA, albeit with lower affinity for ssRNA. probechem.com
Crystallographic Insights into DHX9-ADP Binding and Allosteric Sites
Crystallographic studies have provided valuable insights into the structure of DHX9 and how it interacts with nucleotides and inhibitors. Crystal structures of mammalian DHX9, including human, dog, and cat orthologs, have been determined in complex with ADP. googleapis.comresearchgate.netnih.gov These structures reveal that the nucleotide-binding pocket is located at the interface of the RecA1 and RecA2 domains. nih.gov ADP and a coordinated magnesium ion bind to DHX9 through interactions with residues in both RecA domains. nih.gov These structures often represent an inactive conformation of the helicase, characterized by a closed single-stranded RNA binding channel and a dissociated dsRBD2. researchgate.net
The study of DHX9 inhibitors, such as Compound 1 and ATX968, has further illuminated the structural basis of DHX9 modulation. Crystallographic data for Compound 1 bound to feline and human DHX9 helicase cores in the presence of ADP have shown that this inhibitor binds to a pocket distinct from the ATP-binding site. researchgate.net This pocket is located at the interface of the RecA1 and MTAD domains, indicating an allosteric mode of inhibition. researchgate.net Binding of Compound 1 to this allosteric site results in partial inhibition of ATPase activity but complete inhibition of unwinding activity. researchgate.net ATX968, an optimized inhibitor, also binds to the same allosteric pocket and is not competitive with nucleotide triphosphate substrates. These findings demonstrate that DHX9 activity can be modulated by targeting allosteric sites, offering potential avenues for therapeutic intervention.
Molecular Interactions of DHX9-IN-11 (or similar inhibitors like ATX968) with DHX9
Studies on ATX968, a related DHX9 inhibitor, provide insight into the potential molecular interactions of compounds like this compound with DHX9. ATX968 was identified as an allosteric inhibitor, meaning it binds to a site on DHX9 distinct from the ATP binding site acs.orgnih.gov. X-ray crystallography confirmed that ATX968 (referred to as compound 1 in some studies during its discovery phase) binds to a pocket near the RNA channel exit of DHX9 acs.orgnih.gov.
Further structural analysis of related compounds, such as compound 23 (a derivative in the same series as ATX968), bound to feline DHX9 revealed a similar binding mode acs.orgresearchgate.net. These compounds engage DHX9 through a network of aromatic, polar, and hydrophobic interactions acs.org. Notably, a sulfur-halogen bond interaction between a bromine atom on the inhibitor and a cysteine residue (Cys490) on DHX9 was observed, contributing to increased on-target residence time acs.org. The binding of these inhibitors appears to induce an inactive conformation of the DHX9 helicase core, characterized by a closed single-stranded RNA binding channel acs.org.
Biochemical Characterization of this compound as an Inhibitor
Biochemical assays are used to characterize the effect of compounds like this compound on the enzymatic activities of DHX9, primarily its ATPase and unwinding functions accenttx.comnih.govdoi.org.
DHX9's helicase activity is fueled by the hydrolysis of ATP accenttx.comaacrjournals.orgnih.gov. Inhibition of this ATPase activity directly impacts the enzyme's ability to unwind nucleic acids. In the case of ATX968 (compound 1), initial characterization showed it to be a partial inhibitor of DHX9 ATPase activity, reaching a plateau of approximately 70% inhibition in concentration-response assays acs.org. This partial inhibition was confirmed not to be due to solubility issues or compound aggregation acs.org. Further optimization efforts on related compounds aimed to improve both ATPase and unwinding inhibition acs.org. For instance, compound 23 showed an EC50 of 0.156 μM in the ATPase assay researchgate.net.
The unwinding activity of DHX9, its ability to separate double-stranded nucleic acids, is directly dependent on its ATPase activity accenttx.comaacrjournals.orgnih.gov. Inhibitors of DHX9 are characterized by their ability to block this unwinding function. Unlike the partial inhibition observed for ATPase activity with initial compounds like ATX968 (compound 1), this compound demonstrated complete inhibition in the DHX9 unwinding assay acs.org. ATX968 is reported as a potent inhibitor of DHX9 helicase activity with an IC50 of 8 nM in unwinding assays selleckchem.comprobechem.com. This indicates that while some inhibitors might not completely abolish ATP hydrolysis, they effectively prevent the downstream unwinding process.
The biochemical characterization of DHX9 inhibitors often involves determining their IC50 values in both ATPase and unwinding assays to understand their mechanism of action. The data below, based on findings for ATX968 and related compounds, illustrates the typical data obtained from such biochemical characterization.
Compound | DHX9 ATPase Activity (EC50) | DHX9 Unwinding Activity (IC50) |
ATX968 (Comp 1) | 2.9 μM (Partial Inhibition) acs.org | 21.4 μM acs.org |
ATX968 | Not competitive with NTPs probechem.com | 8 nM selleckchem.comprobechem.com |
Compound 23 | 0.156 μM researchgate.net | 0.765 μM acs.org |
The observed difference between the potency in ATPase and unwinding assays for some inhibitors, like the initial ATX968 compound, highlights the complexity of DHX9 inhibition and suggests distinct allosteric mechanisms that preferentially impact the coupling of ATP hydrolysis to nucleic acid unwinding acs.org.
Impact of Dhx9 Inhibition on Cellular Processes in Model Systems
Effects on Gene Expression and RNA Metabolism
DHX9 plays a central role in regulating gene expression and various aspects of RNA metabolism. patsnap.comgoogle.comnih.govoncotarget.comfrontiersin.org Its helicase activity is essential for facilitating processes such as transcription, RNA splicing, and the processing of non-coding RNAs. patsnap.com Inhibition of DHX9 disrupts these processes, leading to widespread changes in cellular RNA profiles and gene expression.
Transcriptional Regulation by DHX9 and its Disruption
DHX9 functions as a transcriptional regulator. depmap.org It associates with RNA Polymerase II (RNA Pol II) and is involved in the transcription of genes. researchgate.netresearchgate.net DHX9's ability to resolve RNA/DNA hybrids (R-loops) is important for efficient transcription elongation, allowing RNA Pol II to dissociate and proceed. researchgate.net Disruption of DHX9 activity, through inhibition or knockdown, can lead to transcriptional rewiring and affect the expression levels of numerous genes. nih.govoncotarget.com For example, DHX9 knockdown has been shown to affect the expression of EWS-FLI1 target genes in Ewing sarcoma cells, leading to the downregulation of genes like ID2, CCND1, and c-MYC. oncotarget.com
Modulation of Pre-mRNA Alternative Splicing (e.g., CTTN Exon 11)
DHX9 has reported roles in alternative splicing events. accenttx.comaacrjournals.org It can bind to repetitive intronic sequences, such as Alu elements, and influence splicing decisions. aacrjournals.orgnih.govresearchgate.net A prominent example is the alternative splicing of exon 11 in the Cortactin (CTTN) gene. nih.govoup.comnih.gov This exon's inclusion is alternatively spliced to produce isoforms with differing activities in cell migration and tumor invasion, and its alternative inclusion is frequently observed in various cancer types. nih.govoup.comnih.gov Studies have shown that DHX9 impacts the recruitment of U2 small nuclear RNP (snRNP) and other splicing factors like SF3B1 and SF3A2 to the splice sites flanking CTTN exon 11, promoting its inclusion. nih.govoup.comnih.gov Treatment with a DHX9 inhibitor (DHX9-IN-1) has been shown to impair CTTN exon 11 inclusion in a dose-dependent manner in Ewing sarcoma cells. oup.com
Data on the effect of a DHX9 inhibitor on CTTN exon 11 inclusion:
Treatment | CTTN Exon 11 Inclusion (% of total CTTN transcript) |
Control | Data not available in snippets |
DHX9-IN-1 (Dose) | Impaired inclusion (dose-dependent) oup.com |
Note: Specific quantitative data for the percentage of inclusion was not available in the provided search snippets, but the qualitative effect (impaired inclusion) and dose-dependency were reported.
DHX9 also regulates the alternative splicing of its own pre-mRNA, specifically the inclusion of a "poison" exon 6A. nih.govresearchgate.net Inclusion of this exon leads to a transcript targeted for nonsense-mediated decay (NMD), resulting in downregulation of DHX9 expression. nih.govresearchgate.net Splicing factors like hnRNPM and SRSF3 have been identified as regulators that suppress the inclusion of this poison exon. nih.gov
Role in RNA Editing (e.g., A-to-I editing via ADARs)
DHX9 has been shown to interact with adenosine (B11128) deaminases acting on RNA (ADARs), enzymes responsible for A-to-I RNA editing. nih.govresearchgate.netoup.com This interaction can influence RNA editing profiles. oup.com Research indicates that DHX9 can function as a bidirectional regulator of A-to-I editing in cancer cells, with its effects potentially dependent on the specificity of ADAR editing sites and, at least partially, on its helicase activity. oup.com DHX9's interaction with the interferon-inducible isoform of ADAR (p150) has been observed. nih.gov Co-depletion of ADAR and DHX9 can augment double-stranded RNA accumulation defects, leading to increased circular RNA production and revealing a functional link between these enzymes. nih.gov
Involvement in MicroRNA and Circular RNA Processing
DHX9 plays a role in the biogenesis and processing of non-coding RNAs, including microRNAs (miRNAs) and circular RNAs (circRNAs). google.comnih.govoncotarget.comfrontiersin.orgaacrjournals.org DHX9 interacts with BRCA1 to promote the maturation of primary miRNA transcripts (pri-miRNA). tandfonline.com Furthermore, DHX9 is a key suppressor of circRNA biogenesis. aacrjournals.orgresearchgate.net It binds to repetitive intronic sequences, particularly Alu elements, and inhibits back-splicing through its helicase activity, thereby reducing circRNA formation. aacrjournals.orgresearchgate.net Loss of DHX9 leads to a significant increase in the number and amount of circular RNAs. nih.govresearchgate.net For instance, siRNA-mediated DHX9 depletion leads to robust induction of Alu-mediated circRNAs like circBRIP1. aacrjournals.orgaacrjournals.org
Data on the effect of DHX9 knockdown on circular RNA production:
Treatment | Effect on Circular RNA Production | Example CircRNA |
Control | Baseline | Data not available in snippets |
DHX9 Knockdown | Significant increase in number and amount nih.govresearchgate.net | circBRIP1 aacrjournals.orgaacrjournals.org |
Note: Specific quantitative data on the fold change in circRNA levels was not consistently available across snippets for tabular presentation, but the qualitative effect (increase) and specific examples were reported.
Consequences for Genomic Stability and DNA Dynamics
DHX9 is crucial for maintaining genomic stability. patsnap.comgoogle.comaccenttx.comnih.govoncotarget.comresearchgate.netaccenttx.comaacrjournals.orgtandfonline.comaccenttx.comaccenttx.com Its ability to unwind various nucleic acid structures, particularly aberrant ones, is essential for preventing impediments to processes like DNA replication and transcription. google.comaccenttx.comnih.govoncotarget.comaccenttx.comaacrjournals.orgaacrjournals.org Inhibition of DHX9 disrupts these functions, leading to increased genomic instability and altered DNA dynamics.
Induction of RNA/DNA Secondary Structures (R-loops and G-quadruplexes)
A major consequence of DHX9 inhibition is the accumulation of aberrant RNA/DNA secondary structures, notably R-loops and G-quadruplexes. accenttx.comresearchgate.netaacrjournals.orgaacrjournals.orgaccenttx.comaccenttx.comaacrjournals.orgaacrjournals.orgelifesciences.org R-loops are three-stranded nucleic acid structures formed when nascent RNA hybridizes with the template DNA strand, displacing the non-template strand. nih.govtandfonline.comresearchgate.net G-quadruplexes are four-stranded structures formed in guanine-rich sequences. google.comaccenttx.comnih.govoncotarget.comaccenttx.comaacrjournals.orgaacrjournals.orgaccenttx.comaccenttx.comaacrjournals.org DHX9 is a primary helicase responsible for resolving these structures. google.comaccenttx.comnih.govaccenttx.comaacrjournals.orgaacrjournals.orgelifesciences.org
Inhibition or depletion of DHX9 leads to increased R-loop accumulation, particularly under conditions of genotoxic stress or replication-transcription conflicts. accenttx.comresearchgate.nettandfonline.comresearchgate.netoup.comnih.govaacrjournals.org This accumulation can impede replication fork progression, induce DNA damage, and cause replication stress. accenttx.comresearchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netaccenttx.comaacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.org Similarly, DHX9 inhibition results in increased G-quadruplex formation. aacrjournals.orgaccenttx.comaacrjournals.orgaacrjournals.org The inability to resolve these structures contributes significantly to genomic instability. accenttx.comoncotarget.comresearchgate.netaacrjournals.orgaacrjournals.orgaccenttx.comaacrjournals.orgaacrjournals.orgresearchgate.net Studies using DHX9 inhibitors, including ATX968 and ATX-559, have demonstrated increased R-loops and G-quadruplexes in sensitive cancer cell lines. aacrjournals.orgaccenttx.comaacrjournals.orgaacrjournals.org
Data on the effect of DHX9 inhibition on R-loop and G-quadruplex accumulation:
Treatment | Effect on R-loop Accumulation | Effect on G-quadruplex Accumulation |
Control | Baseline | Baseline |
DHX9 Inhibition | Increased accenttx.comresearchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netaccenttx.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.govaacrjournals.org | Increased aacrjournals.orgaccenttx.comaacrjournals.orgaacrjournals.org |
Note: Specific quantitative data on the extent of increase was not consistently available across snippets for tabular presentation, but the qualitative effect (increase) was consistently reported.
The accumulation of R-loops and G-quadruplexes following DHX9 inhibition contributes to DNA damage and increased replication stress, particularly in cells with pre-existing DNA repair defects. aacrjournals.orgaacrjournals.orgresearchgate.netaccenttx.comaacrjournals.orgaacrjournals.orgaacrjournals.org
Mediation of DNA Replication Stress
DHX9 is involved in unwinding R-loops (DNA/RNA hybrids), which are stable nucleic acid structures that can form during transcription. Excessive R-loop formation can impede replication fork progression and induce DNA double-strand breaks (DSBs), leading to replication stress and genomic instability nih.govresearchgate.net. Studies have demonstrated that ablating DHX9 induces aberrant accumulation of R-loops, resulting in increased DNA damage-derived cytoplasmic DNA and replication stress in cells, such as small cell lung cancer (SCLC) cells aacrjournals.orgnih.govtargetedonc.com. This suggests that DHX9 plays a crucial role in preventing replication stress by resolving R-loops nih.gov. Experimental evidence, such as DNA fiber assays, indicates that the proportion of stalled replication forks significantly increases in DHX9-depleted cells, further supporting the link between R-loop accumulation due to DHX9 loss and the induction of replication stress nih.gov. DHX9 depletion has been identified as a method to induce replication stress in cell line experiments biorxiv.org.
Impact on DNA Damage Response Pathways (e.g., Homologous Recombination, NHEJ)
DHX9 is implicated in the DNA damage response (DDR) and the maintenance of genomic stability aacrjournals.org. It has been reported that DHX9 recruits BRCA1 to sites of double-stranded DNA breaks, which is important for initiating homologous recombination (HR), a key DNA repair pathway mdpi.com. The accumulation of R-loops and subsequent DNA damage induced by DHX9 depletion likely contributes to the activation of DDR pathways nih.gov. While the search results specifically mention HR in relation to DHX9 recruiting BRCA1 mdpi.com, they also broadly discuss DNA repair mechanisms like non-homologous end joining (NHEJ) and HR as major pathways for repairing DSBs nih.govscholaris.caresearchgate.net. The balance and interplay between NHEJ and HR are critical for maintaining genome stability, and mis-regulation can lead to genomic instability observed in many cancers kyoto-u.ac.jp. The DNA damage resulting from replication stress induced by DHX9 loss can trigger these repair pathways nih.gov.
Cellular Immune Responses and Viral Mimicry
Inhibition of DHX9 has been shown to trigger cellular immune responses, a phenomenon often referred to as "viral mimicry" due to the accumulation of endogenous nucleic acids that resemble viral components.
Activation of Innate Immune Signaling Pathways
DHX9 acts as a repressor of innate immune signaling in cancer cells aacrjournals.org. Depletion or inhibition of DHX9 leads to the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops, which are sensed by the host innate immune system as pathogen-associated molecular patterns (PAMPs), similar to viral nucleic acids aacrjournals.orgnih.govtargetedonc.commdpi.com. This triggers an intrinsic innate immune response within the tumor cells targetedonc.commdpi.comnih.gov. DHX9 is involved in unwinding dsRNA and R-loop structures that would otherwise activate these pathways aacrjournals.org. DHX9 has also been shown to induce TLR (TLR2, TLR4, TLR8)-dependent pro-inflammatory cytokine responses, which can be antagonized by viral proteins researchgate.net. Furthermore, DHX9, along with other DEAD/H-box helicases, can directly bind viral nucleic acids or interact with adaptor proteins like MAVS and MyD88 to promote downstream signaling and the production of cytokines and type I interferons (IFNs) researchgate.netnih.govtandfonline.commicrobiologyresearch.org.
Accumulation of Immunogenic Double-Stranded RNA
A key consequence of DHX9 inhibition or depletion is the significant accumulation of cytoplasmic dsRNA aacrjournals.orgtargetedonc.comnih.gov. This dsRNA can be derived from endogenous retroviral elements targetedonc.com or transcribed inverted Alu repeats nih.govresearchgate.netoup.comscispace.com. DHX9 normally unwinds these dsRNA structures, preventing their recognition by innate immune sensors aacrjournals.org. When DHX9 is inhibited, the uncleaved dsRNA accumulates, acting as an immunogenic signal aacrjournals.orgnih.gov. This accumulation of cytoplasmic dsRNA is a primary driver of the activated innate immune response observed upon DHX9 depletion targetedonc.comnih.gov. Co-depletion of ADAR and DHX9 has been shown to augment double-stranded RNA accumulation defects, leading to increased circular RNA production nih.govresearchgate.netoup.comscispace.com.
Modulation of Tumor-Intrinsic Interferon Response
The accumulation of immunogenic nucleic acids, such as dsRNA and R-loops, following DHX9 inhibition triggers a tumor-intrinsic interferon response aacrjournals.orgnih.govtargetedonc.commdpi.comnih.gov. This response is characterized by the production of type I IFNs and interferon-stimulated genes (ISGs) mdpi.comnih.gov. This "viral mimicry" state can convert immunologically "cold" tumors (lacking significant immune infiltration) into "hot" tumors (with an inflamed tumor microenvironment), enhancing their responsiveness to immunotherapy, such as immune checkpoint blockade aacrjournals.orgtargetedonc.comnih.gov. Studies in SCLC models have shown that DHX9 deletion promotes a more immunogenic tumor microenvironment and dramatically enhances responsiveness to immune checkpoint blockade-based immunotherapy aacrjournals.orgnih.govtargetedonc.comnih.gov. The cytoplasmic DNA/RNA hybrids and dsDNAs accumulated after DHX9 depletion are thought to contribute to the induction of this IFN response nih.gov.
Dhx9 in 11 in Preclinical Disease Models and Research Applications
In Vitro Cell-Based Research Models
In vitro studies using various cancer cell lines have been instrumental in understanding the cellular impact of DHX9 inhibition. These models allow for controlled investigation into the effects on proliferation, viability, cell cycle progression, apoptosis, migration, and invasion.
Investigations in Cancer Cell Lines (e.g., MSI-H/dMMR Colorectal Cancer, BRCA1/2 LOF Ovarian/Breast Cancer, Ewing Sarcoma, Small Cell Lung Cancer, Prostate Cancer)
DHX9 inhibition has been investigated across a spectrum of cancer cell lines, revealing differential sensitivities based on genetic backgrounds. Microsatellite instable-high (MSI-H) tumors with deficient mismatch repair (dMMR), particularly colorectal cancer (CRC) cell lines, have shown a strong dependence on DHX9 rcsb.orggenecards.org. Studies using DHX9 inhibitors or genetic knockdown have demonstrated efficacy in abrogating proliferation in MSI-H/dMMR CRC cells rcsb.orggenecards.org.
Research has also explored the impact of DHX9 inhibition in cancer cell lines with loss-of-function (LOF) mutations in DNA damage repair genes like BRCA1 and BRCA2, relevant to ovarian and breast cancers. Selective dependency on DHX9 has been observed in ovarian and breast cancer cell lines exhibiting BRCA1 and/or BRCA2 LOF invivochem.comresearchgate.net.
In Ewing Sarcoma (ES) cells, DHX9 plays a role in modulating the transcriptional and splicing activity of the EWS-FLI1 fusion protein, which is crucial for oncogenic function. DHX9 depletion or inhibition of its interaction with EWS-FLI1 has shown effects on ES cell growth and viability.
Small Cell Lung Cancer (SCLC) cell lines have also been subject to DHX9 research. Targeting DHX9 in SCLC cells has been shown to induce an accumulation of double-stranded RNA and R-loops, triggering a tumor-intrinsic interferon response and replication stress. This leads to a decrease in SCLC cell viability.
In prostate cancer (PC), DHX9 has been identified as a coactivator of the androgen receptor (AR), promoting PC cell proliferation and migration in response to androgen stimulation. Inhibition of DHX9 or its interaction with transcription factors like ETS family members has shown preclinical anti-tumor effects in PC models.
Other cancer types where DHX9's role and the effects of its modulation have been studied in cell lines include lung adenocarcinoma, liver cancer, and renal cell carcinoma, with findings suggesting context-dependent roles for DHX9 in proliferation and metastasis.
Effects on Cell Proliferation and Viability in Research Settings
Inhibition or depletion of DHX9 has consistently shown a significant impact on cancer cell proliferation and viability across various models. In MSI-H/dMMR CRC cells, chemical inhibition of DHX9 enzymatic activity or genetic knockdown elicits selective effects on cell proliferation rcsb.orggenecards.org. Similarly, DHX9 inhibition leads to a decrease in cancer cell viability in SCLC cells.
For BRCA1/2 LOF ovarian and breast cancer cell lines, selective dependency on DHX9 for proliferation has been noted, where DHX9 inhibition impacts their growth invivochem.comresearchgate.net. In Ewing Sarcoma cells, DHX9 depletion affects their ability to proliferate. Studies in colorectal cancer cell lines have also demonstrated that DHX9 promotes proliferation, and its knockdown restrains growth. While DHX9 suppression can lead to a reduction in cellular fitness in many transformed cell lines, its effect on non-transformed cells appears minimal.
Analysis of Cell Cycle Progression and Apoptosis Induction
DHX9 inhibition or depletion has been linked to alterations in cell cycle progression and the induction of apoptosis in sensitive cancer cells. In cancer cells with MSI-H/dMMR, DHX9 knockdown has been shown to increase RNA/DNA secondary structures and replication stress, leading to cell-cycle arrest and the onset of apoptosis rcsb.orggenecards.org. Time-dependent apoptosis has been observed in MSI-H/dMMR colorectal cancer cells upon DHX9 suppression.
In BRCA1/2 LOF cell lines, DHX9 inhibition results in increased replication stress, and these cells appear unable to resolve this stress, showing S-G2 phase cell cycle arrest prior to the onset of apoptosis invivochem.comresearchgate.net. DHX9 depletion in SCLC cells also leads to increased apoptosis. Conversely, in some contexts like lung adenocarcinoma, DHX9 knockdown has been reported to inhibit early cell apoptosis. DHX9 suppression has also been shown to induce apoptosis in p53-deficient mouse lymphomas and HCT116 human colon cancer cells, suggesting p53-independent pathways can be involved.
Studies on Cell Migration and Invasion
Research suggests a role for DHX9 in regulating cancer cell migration and invasion, although the specific impact can vary depending on the cancer type. In lung adenocarcinoma cells, DHX9 knockdown has been shown to promote cell migration and invasion. This effect may be related to DHX9's influence on epithelial-mesenchymal transition (EMT) markers.
In Ewing Sarcoma, DHX9 impacts the splicing of genes like Cortactin (CTTN), which generates isoforms with different activities in cell migration and tumor invasion, highlighting a role for DHX9 in defining the tumor phenotype related to motility. Studies in colorectal cancer have also indicated that DHX9 increases the capability of migration and invasion in these cells. In prostate cancer, DHX9 promotes cell migration in response to androgen stimulation.
In Vivo Non-Human Animal Research Models
Preclinical in vivo studies, primarily utilizing xenograft models, have been conducted to evaluate the effects of DHX9 inhibition on tumor growth in a living system.
Xenograft Models for Studying Tumor Growth Inhibition (e.g., MSI-H/dMMR colorectal cancer, breast, ovarian, SCLC)
In vivo studies using mouse xenograft models have provided evidence for the efficacy of DHX9 inhibition in reducing tumor growth. Treatment with specific DHX9 inhibitors, such as ATX968, has led to robust and durable tumor growth inhibition or regression in mouse xenograft studies with MSI-H/dMMR CRC cell lines rcsb.orggenecards.org. Importantly, minimal tumor growth inhibition was observed in microsatellite stable/proficient MMR models, indicating a selective effect rcsb.orggenecards.org.
Xenograft models representing triple negative breast cancer and high-grade serous ovarian cancer with BRCA1 and/or BRCA2 LOF have also been used to assess DHX9 dependency in vivo. Studies with orally bioavailable DHX9 inhibitors in these models have shown robust and significant tumor growth inhibition, including tumor regression in multiple BRCA1/2 LOF models, with minimal inhibition in BRCA1/2 wild-type models invivochem.comresearchgate.net.
While not explicitly focused on Dhx9-IN-11, studies involving DHX9 downregulation in xenograft mouse models of Ewing Sarcoma have also shown a reduction in tumor growth in vivo. Furthermore, in a subcutaneous xenograft tumor model using liver cancer cells, knockout of DHX9 markedly suppressed tumor growth. Studies in colorectal cancer xenograft models have also confirmed that DHX9 ablation remarkably restrained tumor growth.
Mouse Models for Investigating DHX9 Dependency and Systemic Effects
Preclinical studies employing mouse models have been instrumental in evaluating the systemic effects and tumor dependency associated with modulating DHX9 activity. In vivo experiments have demonstrated that DHX9 deletion can lead to a significant reduction in tumor growth. targetedonc.comnih.gov Specifically in small cell lung cancer (SCLC) mouse models, eliminating DHX9 resulted in a notable decrease in tumor growth. targetedonc.comnih.gov Similarly, studies in microsatellite instable-high (MSI-H)/deficient mismatch repair (dMMR) colorectal cancer (CRC) xenograft models have shown that treatment with the DHX9 inhibitor ATX968 led to robust and durable tumor growth inhibition or regression in MSI-H/dMMR cell lines, but not in microsatellite stable (MSS)/proficient MMR (pMMR) cell lines. aacrjournals.orgaacrjournals.orgacs.org This indicates a selective dependence on DHX9 in MSI-H/dMMR tumors in these models. aacrjournals.orgaacrjournals.orgacs.org
Furthermore, inducible short hairpin RNA or aptamer-mediated suppression of DHX9 in adult mice has been reported to be well tolerated, without resulting in significant histopathology findings over six months. aacrjournals.org This suggests a potentially favorable therapeutic index for DHX9 inhibitors as targeted cancer therapeutics. acs.org
In the context of thymic epithelial cells (TECs), mice with a TEC-specific deletion of Dhx9 (Dhx9 cKO mice) displayed impaired thymopoiesis and poor thymic T cell output, leading to spontaneous autoimmune disorders. frontiersin.org RNA-seq analysis in these models indicated that Dhx9 deficiency caused an upregulated DNA damage response pathway and cell cycle arrest in medullary TECs (mTECs). frontiersin.org Conversely, a p53-dependent upregulated RANK-NF-κB pathway axis accelerated the maturation of mTECs in Dhx9 cKO mice. frontiersin.org These findings highlight the complex systemic roles of DHX9 beyond tumor contexts.
Modulation of Tumor Microenvironment and Immunogenicity in vivo
Modulating DHX9 activity has been shown to influence the tumor microenvironment (TME) and enhance immunogenicity in vivo. In SCLC mouse models, DHX9 deletion induced a more immunogenic TME and significantly enhanced responsiveness to immune checkpoint blockade therapies. targetedonc.comnih.govnih.govaacrjournals.orgresearchgate.net This effect is linked to the induction of "viral mimicry," where depleting DHX9 triggers the accumulation of double-stranded RNA (dsRNA) derived from endogenous retroviral elements, provoking an antitumor immune response in immunologically "cold" tumors like SCLC. targetedonc.comnih.govnih.govaacrjournals.orgresearchgate.net DHX9 acts as a crucial suppressor of dsRNA in cancer cells, and its depletion leads to the accumulation of cytoplasmic dsRNA, activating the tumor's intrinsic innate immunity. targetedonc.comnih.gov Ablating DHX9 also induced the accumulation of R-loops, contributing to an antiviral immune response and DNA damage. targetedonc.comnih.govnih.govaacrjournals.org
The increased immunogenicity observed in immunocompetent SCLC mouse models upon DHX9 depletion included the recruitment of multiple immune cells into the TME, such as CD8+ T cells, which dramatically sensitized the tumors to anti-PD-1 immunotherapy. nih.gov These results suggest that targeting DHX9 could potentially convert immunologically cold tumors into hot ones while simultaneously promoting cancer cell death. nih.gov
This compound as a Tool for Target Validation and Pathway Elucidation
This compound and similar DHX9 inhibitors serve as valuable tools for validating DHX9 as a therapeutic target and elucidating the intricate signaling pathways it regulates. aacrjournals.orgaacrjournals.org Chemical inhibition of DHX9 enzymatic activity has been shown to elicit similar selective effects on cell proliferation as observed with genetic knockdown, further validating DHX9 as a target. aacrjournals.orgaacrjournals.org
Use in Genetic Knockdown/CRISPR Rescue Experiments
Genetic knockdown and CRISPR-Cas9 knockout experiments have been extensively used to investigate the functional dependency on DHX9, and these studies are often complemented or validated by the use of specific inhibitors like this compound. For instance, genetic knockdown of DHX9 in MSI-H/dMMR CRC cells results in a strong reduction of proliferation and survival, a phenotype that can be rescued by re-expressing wild-type DHX9, but not a catalytically inactive mutant (K417R). acs.org This demonstrates a selective dependence on DHX9 catalytic activity in these tumors. acs.org
In breast cancer cell lines, knockdown or CRISPR-Cas9 knockout of DHX9 has been shown to cause cell death and activate the dsRNA sensor PKR in some ADAR1-dependent lines. nih.govnih.gov Rescue experiments in MCF-7 cells revealed that expressing the DHX9 dsRBD-EGFP fusion protein was sufficient to suppress PKR activation and other dsRNA sensing pathways, indicating the importance of the dsRNA binding domains of DHX9 in this context. nih.gov
These genetic approaches, often used in conjunction with small molecule inhibitors, are crucial for confirming that observed phenotypes are directly attributable to the loss or inhibition of DHX9 function.
Elucidation of DHX9-Mediated Signaling Pathways (e.g., NF-κB activation, AR coactivation)
Research utilizing tools like this compound has significantly advanced the understanding of DHX9-mediated signaling pathways. DHX9 plays a role in NF-κB-mediated transcriptional activation. nih.govoncotarget.comresearchgate.net Mechanistically, DHX9 enhances p65 phosphorylation and promotes its nuclear translocation, thereby facilitating NF-κB-mediated transcriptional activity. nih.govresearchgate.net DHX9 also interacts with p65 and RNA polymerase II (RNA Pol II) to enhance the expression of downstream NF-κB targets. nih.govresearchgate.net This interaction contributes to the malignant phenotypes of colorectal cancer. nih.govresearchgate.net In Dhx9-deficient mTECs in mice, the p53-dependent upregulated RANK-NF-κB pathway axis was observed to accelerate mTEC maturation. frontiersin.org
In prostate cancer, DHX9 has been identified as a novel coactivator of the Androgen Receptor (AR). nih.gov Depletion of DHX9 reduces androgen-dependent proliferation and migration of prostate cancer cells. nih.gov DHX9 interacts with AR, and its depletion reduces the recruitment of AR to the promoter regions of target genes and the ability of AR to promote their expression in response to androgen stimulation. nih.gov This establishes an oncogenic DHX9/AR axis that could be therapeutically exploited. nih.gov
Investigation of Protein-Protein Interactions (e.g., BRCA1, EWS-FLI1, ADARs, p65)
DHX9 is known to interact with a diverse array of proteins, and investigating these interactions is key to understanding its multifaceted roles. DHX9 interacts with key proteins in DNA damage repair pathways, including BRCA1, ATR, Ku86, and WRN. aacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.org In cancer cells with BRCA1 and/or BRCA2 loss-of-function mutations, DHX9 inhibition leads to increased RNA/DNA secondary structures and replication stress, which these cells are unable to resolve, resulting in cell cycle arrest and apoptosis. researchgate.netaacrjournals.org
In Ewing sarcoma (ES), DHX9 interacts with the fusion oncoprotein EWS-FLI1. biorxiv.orgbiorxiv.orgnih.gov This interaction is crucial for the oncogenic function of EWS-FLI1 and ES pathogenesis. nih.gov DHX9 acts as a transcriptional cofactor for EWS-FLI1, enhancing its aberrant transcriptional activity. nih.govbiorxiv.org The EWS-FLI1-DHX9 interaction has been shown to promote ES sensitivity to DNA topoisomerase 1 poisons by altering R-loop metabolism. biorxiv.orgbiorxiv.org EWS-FLI1 interferes with DHX9 activity, preventing the resolution of R-loops induced by these agents, leading to increased genome instability and cell death. biorxiv.orgbiorxiv.org
DHX9 also interacts with ADAR1. nih.govnih.gov In breast cancer cells, DHX9 and ADAR1 redundantly suppress the activation of multiple dsRNA sensing pathways, including the PKR pathway and IFN-I signaling. nih.govnih.gov Combined knockdown of DHX9 and ADAR1 in ADAR1-independent cell lines triggers a viral mimicry phenotype. nih.govnih.gov
As mentioned earlier, DHX9 interacts directly with p65, a subunit of NF-κB, and this interaction is important for NF-κB-mediated transcriptional activation. nih.govoncotarget.comresearchgate.net DHX9 also interacts with RNA Pol II, bridging p65 and RNA Pol II to enhance transcription of downstream targets. nih.govresearchgate.netustc.edu.cn
These examples highlight how investigating DHX9's protein-protein interactions, often facilitated by tools that perturb DHX9 function, provides critical insights into the molecular mechanisms underlying its roles in both normal cellular processes and disease states.
Emerging Research Directions and Future Perspectives
Context-Dependent Roles of DHX9 in Health and Disease Models
DHX9's function is not uniform across all cellular contexts and disease states; its roles can be dependent on the specific cellular environment and the activation state of interconnected signaling pathways. nih.govresearchgate.netoncotarget.com In healthy cells, DHX9 is vital for maintaining normal cellular homeostasis through its interactions with numerous regulatory binding partners. nih.gov However, defects in DHX9 can lead to serious issues with cell growth and viability, and its functions can be co-opted in various human diseases. nih.gov
In the context of cancer, DHX9 is frequently overexpressed in several types and is associated with poorer patient survival in some instances. nih.govfrontiersin.org Its involvement in processes like regulating RNA metabolism and maintaining genomic stability contributes to the aberrant activity observed in cancer cells. patsnap.com Preclinical studies utilizing DHX9 inhibitors have demonstrated the potential to reduce tumor growth in various cancer models, including those for breast cancer, colorectal cancer, and leukemia. patsnap.com The dependence on DHX9 can be particularly pronounced in certain cancer subtypes, such as microsatellite instable-high (MSI-H) tumors with deficient mismatch repair (dMMR). nih.govaacrjournals.org In these contexts, inhibiting DHX9 has been shown to increase RNA/DNA secondary structures and replication stress, leading to cell-cycle arrest and apoptosis. nih.govaacrjournals.org
The context-dependent nature of DHX9's effects is further highlighted by observations that DHX9 suppression can lead to cell death in many tumor cell lines but primarily results in growth arrest in non-transformed cells. oncotarget.com The consequences of DHX9 suppression can also differ depending on the presence or absence of functional p53. oncotarget.com
Exploration of DHX9-IN-11 Analogs for Enhanced Research Specificity and Potency
The identification of compounds like this compound and other DHX9 inhibitors, such as ATX968, represents a significant step in exploring the therapeutic potential of targeting DHX9. nih.govaacrjournals.orgacs.orgbioworld.com While this compound is a subject of ongoing research, the broader effort in developing DHX9 inhibitors involves the exploration of analogs to enhance research specificity and potency.
The process of identifying and optimizing DHX9 inhibitors often involves high-throughput screening approaches and rigorous validation using a suite of biochemical and biophysical assays. acs.org For instance, the development of ATX968 involved identifying an initial hit compound that was a partial inhibitor of DHX9 ATPase activity but a full inhibitor of unwinding activity. acs.org Structural studies, such as X-ray crystallography, have been crucial in understanding how these inhibitors bind to DHX9, revealing allosteric binding sites distinct from the ATP binding site. acs.org This structural information then guides medicinal chemistry efforts to optimize the compounds for improved potency and selectivity. acs.org
The goal of exploring analogs is to develop molecules with improved pharmacological properties, including enhanced on-target cellular inhibition. acs.org This involves understanding the structure-activity relationships of inhibitor series to identify key features that contribute to their efficacy and specificity. While specific details on this compound analogs are not extensively detailed in the provided search results, the general principles of inhibitor development, as exemplified by research on compounds like ATX968, are applicable to the ongoing investigation and optimization of this compound and related chemical structures.
Development of Advanced Methodologies for Studying this compound Effects
Studying the effects of DHX9 inhibitors like this compound requires advanced methodologies to accurately assess their impact on DHX9 activity and downstream cellular processes. Traditional methods like gel-shift assays, while useful for detecting strand dissociation, are often not suitable for the high-throughput screening needed in drug discovery. accenttx.com
To overcome these limitations, various plate-based assays have been developed and optimized. These include assays that monitor ATP hydrolysis, a key activity of DHX9, often utilizing detection reagents like ADP-Glo™. accenttx.combpsbioscience.combellbrooklabs.comnih.gov These ATPase assays can be performed in high-throughput formats and are used to characterize DHX9 enzyme kinetics and screen for inhibitors. accenttx.combpsbioscience.comnih.gov
In addition to ATPase activity, methodologies to measure the ability of DHX9 to unwind double-stranded oligonucleotides have been established. accenttx.comnih.gov These functional unwinding assays provide a direct measure of the helicase activity that is targeted by inhibitors. accenttx.comnih.gov
To confirm that identified compounds bind specifically to the DHX9 protein and to determine binding affinity, robust surface plasmon resonance (SPR) assays have been developed. acs.orgaccenttx.comnih.gov SPR allows for the real-time monitoring of binding interactions and can help differentiate between compounds that directly interact with DHX9 and those that might exert their effects through other mechanisms. acs.orgaccenttx.com
Furthermore, cellular assays are crucial for evaluating the effects of DHX9 inhibitors in a more biologically relevant context. These include proliferation assays, such as CellTiter-Glo or colony formation assays, to assess the impact on cancer cell growth. aacrjournals.orgaacrjournals.org Immunofluorescence imaging, western blotting, flow cytometry, and qPCR are used to measure downstream biological consequences of DHX9 inhibition, such as changes in RNA/DNA secondary structures (e.g., R-loops, G-quadruplexes, circular RNA), cell cycle progression, apoptosis, and gene expression. nih.govaacrjournals.orgaacrjournals.org These methodologies collectively provide a comprehensive toolkit for studying the effects of compounds like this compound from biochemical activity to cellular outcomes.
Integration of DHX9 Inhibition Research with Combination Strategies in Preclinical Settings
A significant area of emerging research involves integrating DHX9 inhibition with other therapeutic strategies in preclinical settings, particularly in oncology. The rationale for combination therapy often stems from the understanding of how DHX9 inhibition impacts cellular vulnerabilities and the tumor microenvironment.
In cancer models, DHX9 inhibition has been shown to increase RNA/DNA secondary structures and replication stress. nih.govaacrjournals.org Cancer cells with defects in DNA damage repair pathways, such as those with deficient mismatch repair (dMMR) or loss-of-function mutations in BRCA1/BRCA2, appear to be particularly sensitive to the increased replication stress induced by DHX9 inhibition. nih.govaacrjournals.orgaacrjournals.org This suggests a potential synergy between DHX9 inhibitors and agents that target DNA damage response pathways.
Furthermore, DHX9 inhibition has been found to trigger a tumor-intrinsic interferon response, leading to increased immunogenicity in mouse models of small cell lung cancer (SCLC). nih.govaacrjournals.org This occurs through the accumulation of endogenous "virus-mimetic" nucleic acids, such as double-stranded RNAs and R-loops, which activate innate immune sensing pathways. nih.gov This induction of an antiviral-like immune response within the tumor microenvironment suggests that DHX9 inhibitors could enhance the effectiveness of immunotherapy, such as immune checkpoint blockade. nih.govtargetedonc.comaacrjournals.org Preclinical studies have demonstrated that eliminating DHX9 can dramatically enhance responsiveness to immune checkpoint blockade-based immunotherapy in SCLC mouse models. targetedonc.com
The integration of DHX9 inhibition with combination strategies is being explored in various preclinical models, including those for colorectal cancer and ovarian and breast cancer with BRCA1/BRCA2 loss-of-function mutations. aacrjournals.orgaacrjournals.orgresearchgate.net These studies aim to identify synergistic combinations that could lead to more robust and durable antitumor responses. The use of potent and selective DHX9 inhibitors, such as ATX968, in these preclinical combination studies provides valuable data for evaluating the potential clinical translation of these strategies. aacrjournals.orgaacrjournals.org
Q & A
Q. What frameworks are recommended for prioritizing understudied aspects of this compound’s mechanism?
- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define gaps, such as "In cancer stem cells (P), does this compound (I) compared to siRNA knockdown (C) reduce tumorigenicity (O) over 14 days (T)?" Use systematic review tools like PRISMA to map evidence and identify high-priority hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.